Comparison of Predicted Boiling Points for EPTU and Its N,N'-Disubstituted Isomer
The N,N-disubstituted compound 1-ethyl-1-phenylthiourea (EPTU) exhibits a significantly higher predicted boiling point than its N,N'-disubstituted isomer, 1-ethyl-3-phenylthiourea, indicating stronger intermolecular forces in the N,N-disubstituted arrangement .
| Evidence Dimension | Boiling Point (predicted) |
|---|---|
| Target Compound Data | 283.2 ± 23.0 °C at 760 mmHg |
| Comparator Or Baseline | 1-ethyl-3-phenylthiourea: 264.9 ± 23.0 °C at 760 mmHg |
| Quantified Difference | 18.3 °C higher for EPTU |
| Conditions | ACD/Labs Percepta Platform predicted data at 760 mmHg |
Why This Matters
This difference in boiling point is a direct consequence of distinct hydrogen-bonding networks and dipole moments arising from the substitution pattern, which can affect purification requirements, formulation stability, and solubility in certain applications.
